molecular formula C26H38O11S2 B1348361 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) CAS No. 42749-27-9

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)

Cat. No. B1348361
M. Wt: 590.7 g/mol
InChI Key: ZIZXHPCBPDNLDD-UHFFFAOYSA-N
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Patent
US05348855

Procedure details

To a stirred solution containing 50 g of hexaethylene glycol (0.177 mol) and 64 ml of triethylamine (39.36 g, 0.389 mol) in 400 ml of CH2Cl2 at 0° C. was added dropwise a solution containing 73.91 g of p-toluenesulfonyl chloride (0.389 mol) in 400 ml of CH2Cl2 over a 2.5 hour period. The reaction mixture was then stirred for one hour at 0° C. and then heated to ambient temperature for 44 hours. The mixture was then filtered and the filtrate was concentrated in vacuo. The resulting heterogeneous residue was suspended in 500 ml of ethyl acetate and filtered. The filtrate was then concentrated in vacuo to a yellow oil which was triturated eight times with 250 ml portions of warm hexane to remove unreacted p-toluenesulfonyl chloride. The resulting oil was then concentrated under high vacuum to yield 108.12 g of a yellow oil (quantitative yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
73.91 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].C(N([CH2:25][CH3:26])CC)C.[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33](Cl)(=[O:35])=[O:34])=[CH:29][CH:28]=1>C(Cl)Cl>[S:33]([O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:19][S:33]([C:26]1[CH:25]=[CH:32][C:27]([CH3:37])=[CH:28][CH:29]=1)(=[O:35])=[O:34])([C:30]1[CH:31]=[CH:32][C:27]([CH3:37])=[CH:28][CH:29]=1)(=[O:35])=[O:34]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(COCCOCCOCCOCCOCCO)O
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
73.91 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for one hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a solution
TEMPERATURE
Type
TEMPERATURE
Details
heated to ambient temperature for 44 hours
Duration
44 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was triturated eight times with 250 ml portions of warm hexane
CUSTOM
Type
CUSTOM
Details
to remove unreacted p-toluenesulfonyl chloride
CONCENTRATION
Type
CONCENTRATION
Details
The resulting oil was then concentrated under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108.12 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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